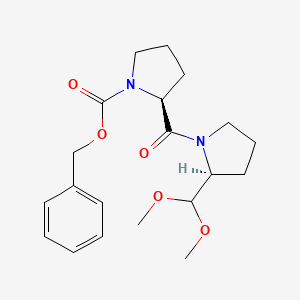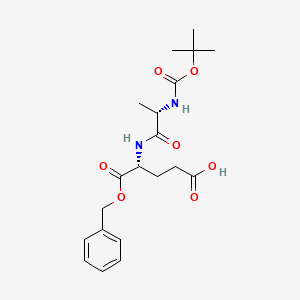
Boc-Ala-D-Glu-OBzl
Vue d'ensemble
Description
It is widely used in peptide synthesis due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-D-Glu-OBzl involves the condensation of the N-hydroxysuccinimidyl ester of tert-butoxycarbonyl-L-alanine with the γ-benzyl ester of D-glutamic acid in the presence of sodium bicarbonate. This is followed by amidation of the resulting Boc-L-Ala-D-Glu-γ-OBzl . The reaction conditions typically involve mild temperatures and the use of organic solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Applications De Recherche Scientifique
Boc-Ala-D-Glu-OBzl has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to introduce D-glutamic acid residues.
Biology: Facilitates the study of protein-protein and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based therapeutics and drug delivery systems.
Industry: Employed in the synthesis of complex peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its substrate-binding capabilities. The specific amino acids it comprises, such as alanine and glutamic acid, form hydrogen bonds with a diverse array of substrates. Additionally, its amide group enables covalent bonding with multiple substrates, allowing it to exhibit binding affinity towards proteins, enzymes, and small molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-glutamic acid 1-benzyl ester: Similar in structure but lacks the alanine residue.
Boc-L-Ala-D-iGln-OBzl: Contains an isoglutamine residue instead of glutamic acid.
Uniqueness
Boc-Ala-D-Glu-OBzl is unique due to its combination of alanine and D-glutamic acid residues, which provides distinct binding properties and stability. This makes it particularly useful in peptide synthesis and various research applications.
Propriétés
IUPAC Name |
(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJVLAANHASBK-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


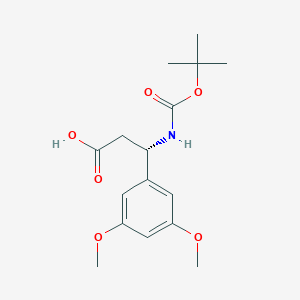
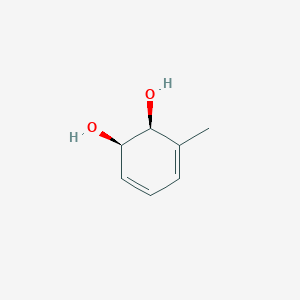
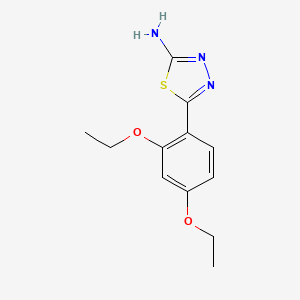
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)

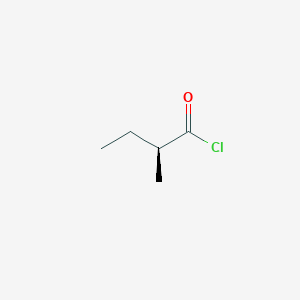
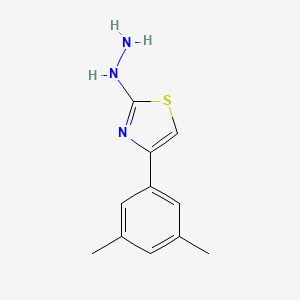



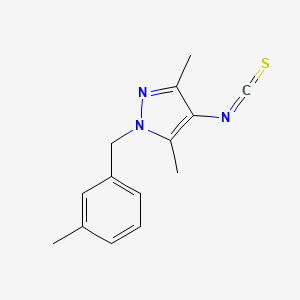
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)

